5,6-dimethyl-N-[2-(2-methyl-1H-indol-3-yl)ethyl]thieno[2,3-d]pyrimidin-4-amine
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Overview
Description
5,6-dimethyl-N-[2-(2-methyl-1H-indol-3-yl)ethyl]thieno[2,3-d]pyrimidin-4-amine is a complex organic compound that belongs to the class of thienopyrimidines. This compound is characterized by the presence of a thieno[2,3-d]pyrimidine core, substituted with dimethyl groups at positions 5 and 6, and an indole moiety attached via an ethyl linker. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-dimethyl-N-[2-(2-methyl-1H-indol-3-yl)ethyl]thieno[2,3-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thieno[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the thieno[2,3-d]pyrimidine ring.
Introduction of Dimethyl Groups: The dimethyl groups are introduced via alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.
Attachment of the Indole Moiety: The indole moiety is attached through a nucleophilic substitution reaction, where the indole derivative reacts with an appropriate electrophile to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, automated synthesis, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
5,6-dimethyl-N-[2-(2-methyl-1H-indol-3-yl)ethyl]thieno[2,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
5,6-dimethyl-N-[2-(2-methyl-1H-indol-3-yl)ethyl]thieno[2,3-d]pyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Biology: It is used in biological assays to study its effects on cellular processes and pathways.
Pharmacology: The compound is investigated for its pharmacokinetic and pharmacodynamic properties.
Industry: It is used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 5,6-dimethyl-N-[2-(2-methyl-1H-indol-3-yl)ethyl]thieno[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 5,6-dimethyl-N-[2-(1H-indol-3-yl)ethyl]thieno[2,3-d]pyrimidin-4-amine
- 5,6-dimethyl-N-[2-(2-methyl-1H-indol-3-yl)ethyl]thieno[3,2-d]pyrimidin-4-amine
Uniqueness
The uniqueness of 5,6-dimethyl-N-[2-(2-methyl-1H-indol-3-yl)ethyl]thieno[2,3-d]pyrimidin-4-amine lies in its specific substitution pattern and the presence of both thieno[2,3-d]pyrimidine and indole moieties. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C19H20N4S |
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Molecular Weight |
336.5 g/mol |
IUPAC Name |
5,6-dimethyl-N-[2-(2-methyl-1H-indol-3-yl)ethyl]thieno[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C19H20N4S/c1-11-13(3)24-19-17(11)18(21-10-22-19)20-9-8-14-12(2)23-16-7-5-4-6-15(14)16/h4-7,10,23H,8-9H2,1-3H3,(H,20,21,22) |
InChI Key |
JPNOHNUKWHZDNK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=NC=NC(=C12)NCCC3=C(NC4=CC=CC=C43)C)C |
Origin of Product |
United States |
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